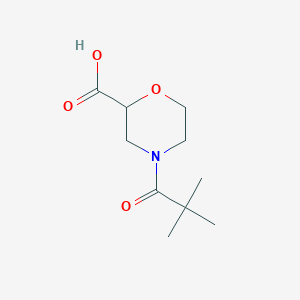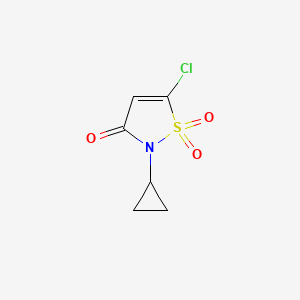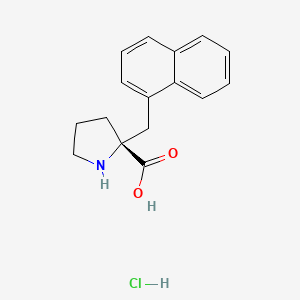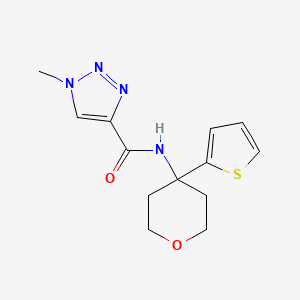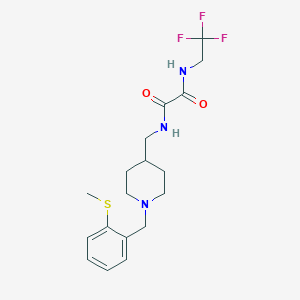
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C18H24F3N3O2S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Fibrotic Applications
This compound has shown potential in the field of anti-fibrotic therapy. Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s ability to inhibit collagen expression and hydroxyproline content in cell culture suggests it could be developed into a novel anti-fibrotic drug .
Neurological Disease Treatment
Derivatives of this compound have been explored as muscarinic receptor 4 (M4) antagonists. These antagonists are promising for treating neurological diseases and disorders such as Alzheimer’s Disease, Lewy Body Dementia, cognitive deficits associated with schizophrenia, Parkinson’s Disease, and Huntington’s disease .
Antimicrobial Activity
Compounds with a pyrimidine core, which is structurally similar to the compound , are known to exhibit antimicrobial properties. This suggests that our compound may also have applications in combating microbial infections .
Antiviral Properties
Similarly, pyrimidine derivatives have been reported to possess antiviral activities. This compound, with its related structure, could potentially be used in the development of new antiviral medications .
Antitumor Potential
The pyrimidine moiety is also associated with antitumor properties. By extension, the compound being analyzed could be investigated for its efficacy in treating various forms of cancer .
Catalysis in Organic Synthesis
The compound’s structure implies potential use in catalysis within organic synthesis processes. Its derivatives could be used to develop new catalytic systems that facilitate chemical reactions, particularly in the synthesis of complex organic molecules .
Development of Heterocyclic Compound Libraries
This compound could serve as a building block in the construction of libraries of novel heterocyclic compounds with potential biological activities. Such libraries are crucial for the discovery of new drugs and therapeutic agents .
UV Light-Regulated Cooperative Catalysts
The structural components of this compound could be utilized in the design of ultraviolet (UV) light-regulated cooperative catalysts. These catalysts can be controlled by UV light, opening up new possibilities in the field of photochemistry .
Propiedades
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2S/c1-27-15-5-3-2-4-14(15)11-24-8-6-13(7-9-24)10-22-16(25)17(26)23-12-18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKWTRAPYZLDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

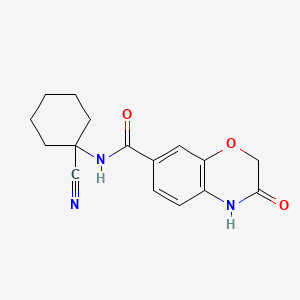
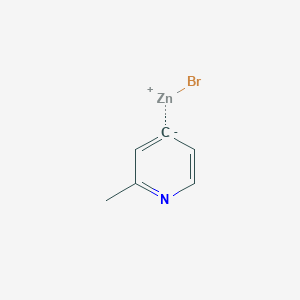
![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
